
Fmoc-Tic-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tic-OSu: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with the amino acid derivative Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and the succinimidyl ester (OSu). The Fmoc group is widely used in peptide synthesis to protect the amino group of amino acids, allowing for selective reactions to occur without interference from the amino group. The succinimidyl ester is a reactive group that facilitates the coupling of the Fmoc-protected amino acid to other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tic-OSu typically involves the following steps:
Fmoc Protection: The Fmoc group is introduced to the amino group of Tic using Fmoc chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms Fmoc-Tic.
Activation with Succinimide: The Fmoc-Tic is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Fmoc Protection: Using industrial reactors, Fmoc-Cl is reacted with Tic in the presence of a base.
Coupling Reaction: The Fmoc-Tic is then coupled with NHS and DCC in large-scale reactors to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tic-OSu undergoes several types of reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed:
Amide Bonds: When this compound reacts with amines, the major products are amide bonds.
Free Amino Group: Deprotection of the Fmoc group yields the free amino group of Tic.
Scientific Research Applications
Chemistry: Fmoc-Tic-OSu is widely used in solid-phase peptide synthesis (SPPS) to introduce Tic residues into peptides. The Fmoc group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based inhibitors and probes. These compounds can be used to study enzyme activity, protein-protein interactions, and cellular signaling pathways .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. The ability to introduce Tic residues into peptides allows for the design of drugs with improved stability and bioactivity .
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-Tic-OSu involves the formation of amide bonds through nucleophilic substitution reactions. The succinimidyl ester group is highly reactive and readily reacts with nucleophiles such as amines. The Fmoc group protects the amino group of Tic during the synthesis and can be removed under basic conditions to expose the free amino group for further reactions .
Molecular Targets and Pathways: The molecular targets of this compound are primarily the amino groups of peptides and proteins. By forming amide bonds with these targets, this compound can modify the structure and function of peptides and proteins, influencing their biological activity .
Comparison with Similar Compounds
Fmoc-OSu: This compound is similar to Fmoc-Tic-OSu but lacks the Tic residue.
Boc-Tic-OSu: This compound uses the tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness: this compound is unique in its ability to introduce the Tic residue into peptides while using the Fmoc protecting group. This combination allows for selective reactions and the synthesis of peptides with specific structural and functional properties .
Properties
Molecular Formula |
C29H24N2O6 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-O-(2,5-dioxopyrrolidin-1-yl) 2-O-(9H-fluoren-9-ylmethyl) (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C29H24N2O6/c32-26-13-14-27(33)31(26)37-28(34)25-15-18-7-1-2-8-19(18)16-30(25)29(35)36-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,24-25H,13-17H2/t25-/m0/s1 |
InChI Key |
CSXIZKUTQYHOFP-VWLOTQADSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
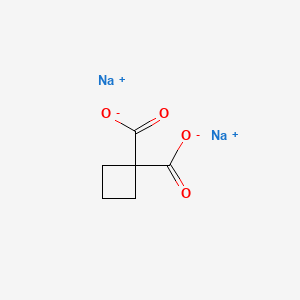
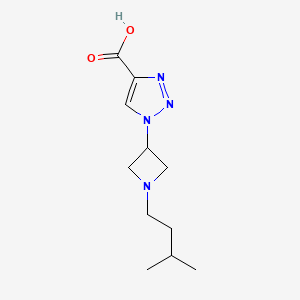
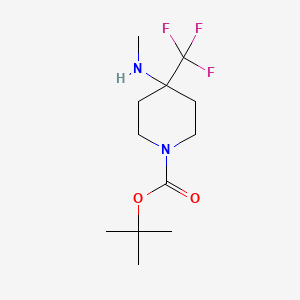
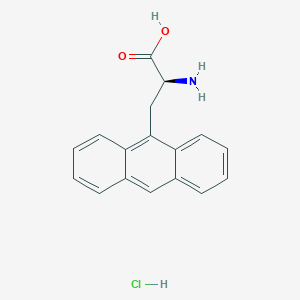
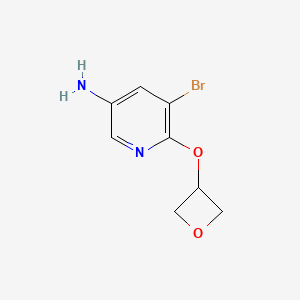
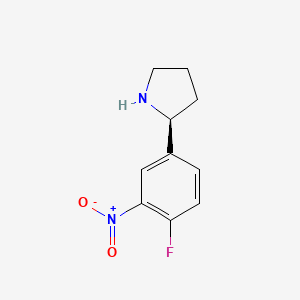
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)

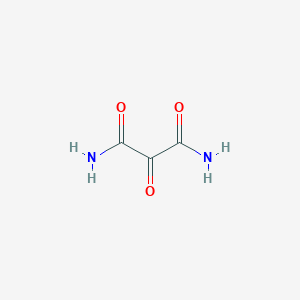
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13337596.png)



